Zosuquidar Trihydrochloride

Catalog No.
S004035
CAS No.
167465-36-3
M.F
C32H32ClF2N3O2
M. Wt
564.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zosuquidar Trihydrochloride

CAS Number

167465-36-3

Product Name

Zosuquidar Trihydrochloride

IUPAC Name

(2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride

Molecular Formula

C32H32ClF2N3O2

Molecular Weight

564.1 g/mol

InChI

InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1

InChI Key

VQJFFWJUYDGTQZ-MGUDINDMSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

Synonyms

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride, LY 335979, LY335979, RS 33295-198, RS-33295-198, zosuquidar trihydrochloride

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl

Isomeric SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl

Description

The exact mass of the compound Zosuquidar is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Zosuquidar is a molecule that belongs to a class of compounds known as P-glycoprotein (P-gp) inhibitors. P-gp is a protein found in the membranes of many cells throughout the body, particularly those lining the intestines and blood-brain barrier. One of its primary functions is to act as an efflux pump, actively transporting various substances out of the cells and back into the circulation or intestinal lumen [].

Zosuquidar trihydrochloride, also known by its development code LY-335979, is an experimental antineoplastic compound primarily designed to inhibit P-glycoproteins. These proteins are ATP-dependent efflux pumps that expel various substances, including chemotherapeutic agents, from cells. The overexpression of P-glycoproteins in cancer cells contributes significantly to multidrug resistance, making treatments less effective. By inhibiting these proteins, Zosuquidar aims to restore the sensitivity of cancer cells to chemotherapy, thereby enhancing the efficacy of various antineoplastic drugs .

The chemical formula for Zosuquidar is C32H31F2N3O2C_{32}H_{31}F_{2}N_{3}O_{2} and it has a molar mass of approximately 527.616 g/mol. Its IUPAC name is (2R)-1-{4-[(2R,4S,11R)-3,3-difluorotetracyclo[10.4.0.0^{2,4}.0^{5,10}]hexadeca-1(16),5,7,9,12,14-hexaen-11-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol .

As mentioned earlier, Zosuquidar's primary mechanism of action involves inhibiting P-gp [, ]. This inhibition allows chemotherapeutic drugs to accumulate within cancer cells, making them more susceptible to the cytotoxic effects of the drugs []. Studies have shown that Zosuquidar effectively reverses P-gp-mediated drug resistance in various cancer cell lines.

  • Cyclopropanation: Dibenzosuberone is treated with difluorocarbene to yield 10,11-difluoromethanodibenzosuberone.
  • Reduction: The ketone is reduced using borohydride to form a derivative with specific stereochemistry.
  • Halogenation: The product undergoes halogenation with hydrobromic acid.
  • Displacement: A bromide displacement reaction occurs with pyrazine to form a quaternary ammonium compound.
  • Reduction of Aromaticity: Sodium borohydride reduces the aromatic side chain to yield a piperazine derivative.
  • Convergent Synthesis: A final reaction involving 5-hydroxyquinoline and a glycidyl nosylate leads to the formation of Zosuquidar .

These reactions exemplify the complexity involved in synthesizing Zosuquidar while maintaining its structural integrity and biological activity.

Zosuquidar exhibits significant biological activity as a selective inhibitor of P-glycoprotein, which is crucial in reversing multidrug resistance in cancer therapy. In vitro studies show that Zosuquidar can effectively modulate drug resistance across various cancer cell lines and enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin and paclitaxel without altering their pharmacokinetics .

Additionally, Zosuquidar has demonstrated efficacy in animal models, indicating its potential for clinical applications in treating cancers associated with P-glycoprotein overexpression .

The synthesis of Zosuquidar can be summarized in several steps:

  • Starting Material: Begin with dibenzosuberone.
  • Generation of Difluorocarbene: Use lithium chlorodifluoroacetate to generate difluorocarbene in situ.
  • Cyclopropanation Reaction: Treat dibenzosuberone with difluorocarbene.
  • Reduction: Employ borohydride for ketone reduction.
  • Halogenation: Use 48% HBr for halogenation.
  • Nucleophilic Displacement: Displace bromide with pyrazine.
  • Final Conjugation: Conduct a convergent synthesis involving 5-hydroxyquinoline and glycidyl nosylate.

This multi-step synthetic route allows for the production of Zosuquidar in good yields while ensuring the desired stereochemistry and functional groups are present .

Zosuquidar is primarily investigated for its role in overcoming multidrug resistance in cancer therapy. Its ability to inhibit P-glycoproteins makes it a valuable candidate for combination therapies with existing chemotherapeutic agents. Clinical trials have focused on its use in treating acute myeloid leukemia and other malignancies characterized by P-glycoprotein overexpression .

Additionally, Zosuquidar may have applications beyond oncology, potentially influencing pharmacokinetics and drug delivery systems where P-glycoprotein plays a critical role.

Interaction studies indicate that Zosuquidar does not significantly alter the pharmacokinetic profiles of coadministered P-glycoprotein substrates such as doxorubicin or paclitaxel . This characteristic is particularly important as it suggests that Zosuquidar can be administered alongside other chemotherapeutics without compromising their effectiveness or increasing toxicity.

Furthermore, studies have shown that Zosuquidar can effectively reverse drug resistance mechanisms mediated by P-glycoprotein in both cell culture models and murine xenograft models .

Similar Compounds

Zosuquidar shares its mechanism of action with several other compounds that inhibit P-glycoproteins:

Compound NameMechanismUnique Features
TariquidarP-glycoprotein inhibitorHighly selective; used in clinical trials
LaniquidarP-glycoprotein inhibitorStructural similarity; different pharmacokinetics
ElacridarP-glycoprotein inhibitorUsed primarily for enhancing oral bioavailability
QNZ (Quinazoline derivative)P-glycoprotein inhibitorInvestigated for CNS penetration

Zosuquidar's uniqueness lies in its specific structural features and its ability to maintain pharmacokinetics of coadministered drugs while effectively reversing multidrug resistance .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

563.2151113 g/mol

Monoisotopic Mass

563.2151113 g/mol

Heavy Atom Count

40

Appearance

Yellow solid powder

UNII

AB5K82X98Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in leukemia (myeloid) and myelodysplastic syndrome.

Pharmacology

Zosuquidar Trihydrochloride is a difluorocyclopropyl quinoline. Zosuquidar trihydrochloride binds with high affinity to P-glycoprotein and inhibits P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein, encoded by the MDR-1 gene, is a member of the ATP-binding cassette superfamily of transmembrane transporters and prevents the intracellular accumulation of many natural product-derived cytotoxic agents. (NCI04)

Mechanism of Action

P-glycoproteins are proteins which convert the energy derived from the hydrolysis of ATP to structural changes in protein molecules, in order to perform coupling, thus discharging medicine from cells. If P-glycoprotein coded with the MDR1 gene manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective. This protein also manifests itself in normal organs not affected by the cancer (such as the liver, small intestine, and skin cells in blood vessels of the brain), and participates in the transportation of medicine. The compound Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ABCB1 (CD243) [HSA:5243] [KO:K05658]

Pictograms

Irritant

Irritant

Other CAS

167465-36-3

Wikipedia

Zosuquidar

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-09-12

1:Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with zosuquidar trihydrochloride, daunorubicin and cytarabine. Gerrard G, Payne E, Baker RJ, Jones DT, Potter M, Prentice HG, Ethell M, McCullough H, Burgess M, Mehta AB, Ganeshaguru K.Haematologica. 2004 Jul;89(7):782-90. PMID: 15257929 Free Article
2:A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy. Sandler A, Gordon M, De Alwis DP, Pouliquen I, Green L, Marder P, Chaudhary A, Fife K, Battiato L, Sweeney C, Jordan C, Burgess M, Slapak CA.Clin Cancer Res. 2004 May 15;10(10):3265-72. PMID: 15161679 Free Article
3:Bioanalysis of zosuquidar trihydrochloride (LY335979) in small volumes of human and murine plasma by ion-pairing reversed-phase high-performance liquid chromatography. Kemper EM, Ouwehand M, Beijnen JH, van Tellingen O.J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Dec 5;798(1):63-8. PMID: 14630360
4:The influence of the P-glycoprotein inhibitor zosuquidar trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice. Kemper EM, Cleypool C, Boogerd W, Beijnen JH, van Tellingen O.Cancer Chemother Pharmacol. 2004 Feb;53(2):173-8. Epub 2003 Nov 7. PMID: 14605863
5:A population pharmacokinetic model for paclitaxel in the presence of a novel P-gp modulator, Zosuquidar Trihydrochloride (LY335979). Callies S, de Alwis DP, Harris A, Vasey P, Beijnen JH, Schellens JH, Burgess M, Aarons L.Br J Clin Pharmacol. 2003 Jul;56(1):46-56. Erratum in: Br J Clin Pharmacol. 2003 Oct;56(4):463. PMID: 12848775 Free PMC Article
6:A population pharmacokinetic model for doxorubicin and doxorubicinol in the presence of a novel MDR modulator, zosuquidar trihydrochloride (LY335979). Callies S, de Alwis DP, Wright JG, Sandler A, Burgess M, Aarons L.Cancer Chemother Pharmacol. 2003 Feb;51(2):107-18. Epub 2003 Jan 10. PMID: 12647011

Explore Compound Types